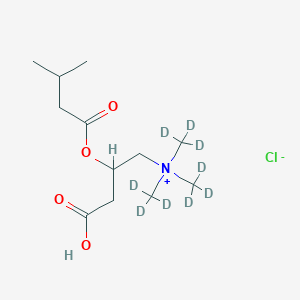![molecular formula C20H18ClN5O2 B10829620 3-[4-Chloro-3-(7-methyl-2,4,5,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-3-yl)phenyl]oxan-3-ol](/img/structure/B10829620.png)
3-[4-Chloro-3-(7-methyl-2,4,5,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-3-yl)phenyl]oxan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BI-1960 is a small molecule inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This compound has shown significant potential in enhancing cognitive functions and has been studied for its effects on memory and learning .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BI-1960 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification using chromatographic techniques .
Industrial Production Methods
Industrial production of BI-1960 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
BI-1960 undergoes various chemical reactions, including:
Oxidation: BI-1960 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert BI-1960 to its reduced forms.
Substitution: BI-1960 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of BI-1960, which can have different pharmacological properties and applications .
Scientific Research Applications
BI-1960 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of phosphodiesterase 2A and its effects on cyclic nucleotide levels.
Biology: Investigated for its role in modulating intracellular signaling pathways and its effects on cellular functions.
Medicine: Studied for its potential therapeutic effects in cognitive disorders such as Alzheimer’s disease and other neurodegenerative conditions.
Industry: Utilized in the development of new drugs targeting phosphodiesterase enzymes and related pathways
Mechanism of Action
BI-1960 exerts its effects by selectively inhibiting phosphodiesterase 2A, leading to an increase in the levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate in neurons. This enhances glutamatergic neurotransmission and strengthens synaptic plasticity, which are crucial for learning and memory. The molecular targets include the catalytic domain of phosphodiesterase 2A, and the downstream signaling pathways involve the modulation of cyclic nucleotide levels .
Comparison with Similar Compounds
Similar Compounds
BI-4392: Another phosphodiesterase 2A inhibitor with similar properties but different pharmacokinetic profiles.
Other PDE2A Inhibitors: Various other inhibitors targeting phosphodiesterase 2A with different selectivity and potency
Uniqueness of BI-1960
BI-1960 stands out due to its remarkable selectivity for phosphodiesterase 2A and its good in vivo profile, allowing for oral application with high bioavailability in mice and rats. Its ability to enhance cognitive functions and its potential therapeutic applications in neurodegenerative diseases make it a unique and valuable compound in scientific research .
Properties
Molecular Formula |
C20H18ClN5O2 |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
3-[4-chloro-3-(7-methyl-2,4,5,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-3-yl)phenyl]oxan-3-ol |
InChI |
InChI=1S/C20H18ClN5O2/c1-12-17-24-25-18(26(17)19-16(23-12)4-2-8-22-19)14-10-13(5-6-15(14)21)20(27)7-3-9-28-11-20/h2,4-6,8,10,27H,3,7,9,11H2,1H3 |
InChI Key |
SZDURAXJBIDHAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N=CC=C2)N3C1=NN=C3C4=C(C=CC(=C4)C5(CCCOC5)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


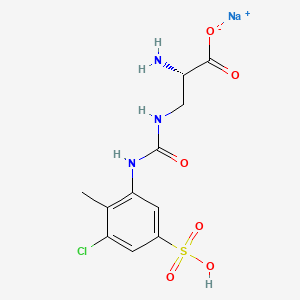

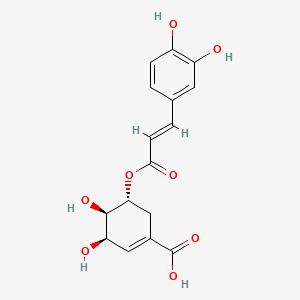
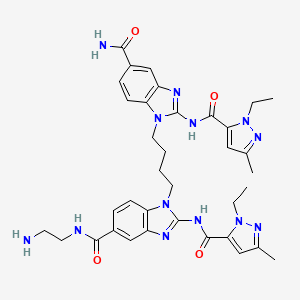
![1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one](/img/structure/B10829570.png)

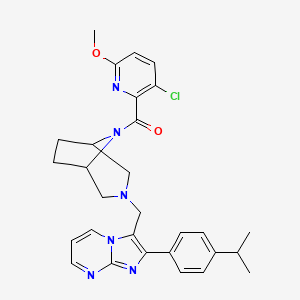
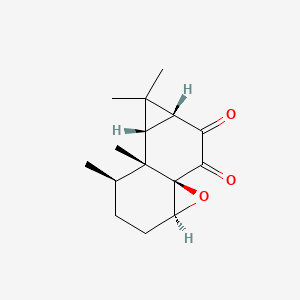
![8,8-dimethyl-4-[2-(methylamino)propanoylamino]-5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxamide](/img/structure/B10829622.png)

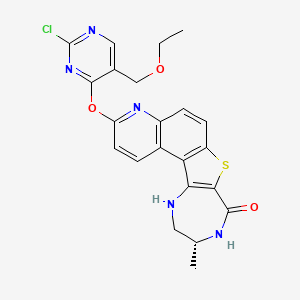
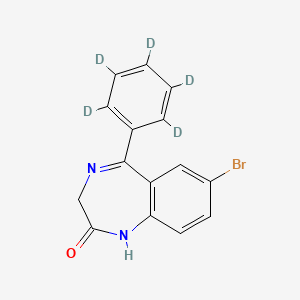
![5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[(2S,5S)-3,4,5-trihydroxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B10829634.png)
